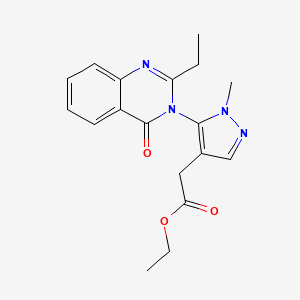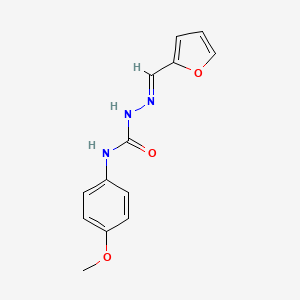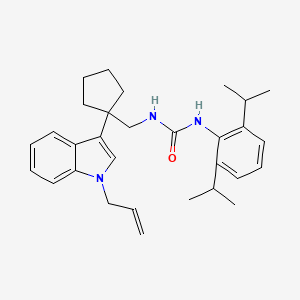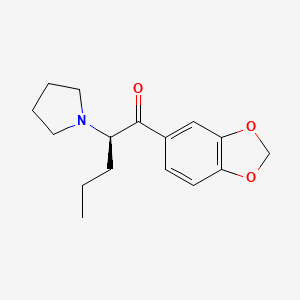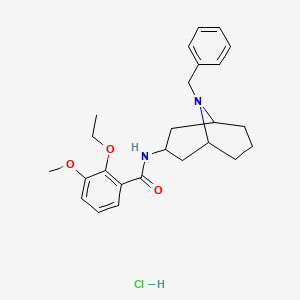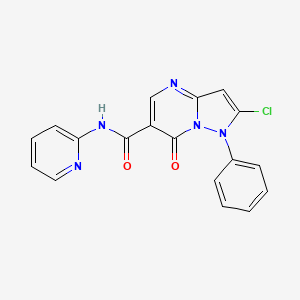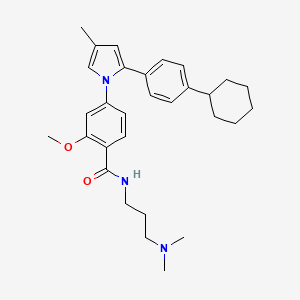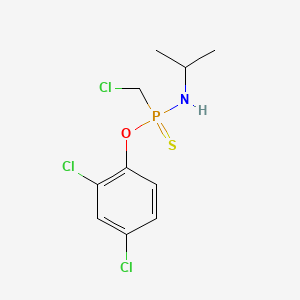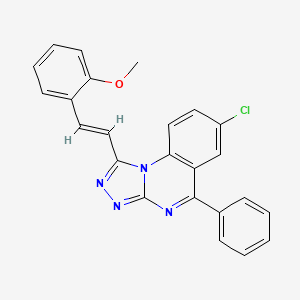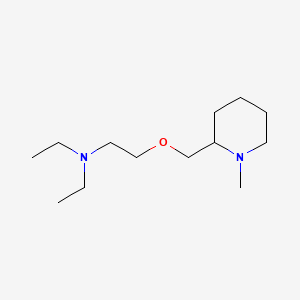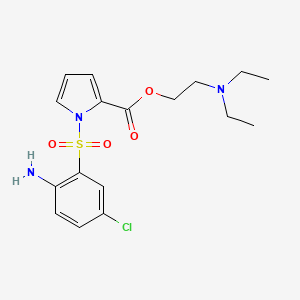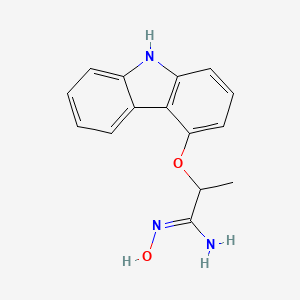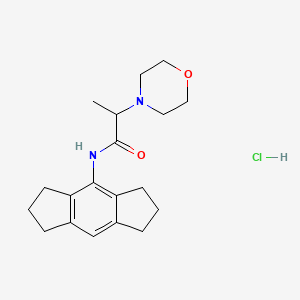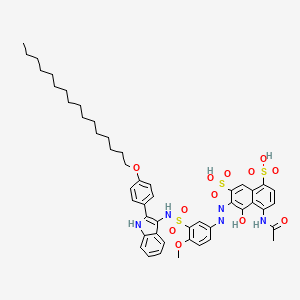
4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, sulphonyl, methoxy, and hydroxynaphthalene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the hexadecyloxy group. Subsequent steps involve the formation of the azo linkage and the incorporation of the sulphonyl and methoxy groups. The final step includes the acetylation of the amino group and the sulphonation of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azo group may produce an amine.
科学的研究の応用
4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad range of effects.
類似化合物との比較
Similar Compounds
4-(Acetylamino)phenylacetic acid: Shares the acetylamino group but lacks the complex azo and sulphonyl groups.
Phenyl boronic acid containing BODIPY dyes: Contains similar aromatic structures but differs in functional groups and applications.
Uniqueness
4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
66282-04-0 |
|---|---|
分子式 |
C49H59N5O12S3 |
分子量 |
1006.2 g/mol |
IUPAC名 |
4-acetamido-6-[[3-[[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]sulfamoyl]-4-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C49H59N5O12S3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-66-36-25-22-34(23-26-36)46-47(37-20-17-18-21-39(37)51-46)54-67(57,58)43-31-35(24-28-41(43)65-3)52-53-48-44(69(62,63)64)32-38-42(68(59,60)61)29-27-40(50-33(2)55)45(38)49(48)56/h17-18,20-29,31-32,51,54,56H,4-16,19,30H2,1-3H3,(H,50,55)(H,59,60,61)(H,62,63,64) |
InChIキー |
MSKLFEWHBWDCIE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=C(C=CC(=C4)N=NC5=C(C6=C(C=CC(=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


